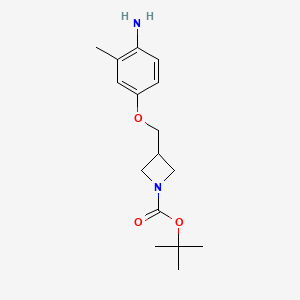
3-(4-Amino-3-methyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Amino-3-methyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that belongs to the class of azetidine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Amino-3-methyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-amino-3-methylphenol and azetidine-1-carboxylic acid tert-butyl ester.
Reaction Steps:
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation.
化学反应分析
Types of Reactions
3-(4-Amino-3-methyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenoxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxymethyl derivatives.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate or a pharmacophore in drug design.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 3-(4-Amino-3-methyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: The compound may modulate specific biochemical pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
- 3-(4-Amino-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester
- 3-(4-Methyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester
Uniqueness
3-(4-Amino-3-methyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is unique due to the presence of both amino and methyl groups on the phenoxymethyl moiety, which may confer distinct chemical and biological properties compared to its analogs.
生物活性
3-(4-Amino-3-methyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C17H24N2O5
- Molecular Weight : 320.39 g/mol
- SMILES Notation : CC(C)(C)OC(=O)N1CC(C1)C2=CC=C(C=C2)N
This structure indicates the presence of an azetidine ring, a carboxylic acid moiety, and a tert-butyl ester group, which may influence its solubility and biological activity.
Research indicates that the biological activity of this compound may be attributed to its interaction with various molecular targets within cells. Notably:
- Inhibition of STAT3 Activity : The compound has been shown to inhibit STAT3 (Signal Transducer and Activator of Transcription 3), a transcription factor involved in cell proliferation and survival. This inhibition is crucial in cancer therapy as aberrant STAT3 activation is linked to tumor growth and metastasis .
- Cell Membrane Permeability : The tert-butyl ester form enhances cell membrane permeability, allowing for better cellular uptake and conversion to the active carboxylic acid form within cells .
Biological Activity
The biological effects of this compound have been evaluated in various studies:
Anticancer Activity
A study demonstrated that derivatives of azetidine compounds exhibit significant cytotoxicity against breast cancer cell lines (MDA-MB-231 and MDA-MB-468). For instance, the compound showed an EC50 value of approximately 2.5 μM against these cancer cells, indicating potent activity .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. Its ability to reduce serum RBP4 levels significantly (>70%) was also noted in nonhuman primate models, suggesting potential therapeutic applications in metabolic disorders .
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Breast Cancer Treatment : In vitro studies revealed that treatment with the compound led to a significant reduction in cell viability in breast cancer models. The combination with standard chemotherapeutics like docetaxel enhanced anticancer efficacy .
- Metabolic Disorders : Research indicated that antagonists targeting RBP4 could mitigate obesity-related complications by modulating lipid metabolism and improving insulin sensitivity .
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
属性
IUPAC Name |
tert-butyl 3-[(4-amino-3-methylphenoxy)methyl]azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-11-7-13(5-6-14(11)17)20-10-12-8-18(9-12)15(19)21-16(2,3)4/h5-7,12H,8-10,17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZASKYCXXYAVJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2CN(C2)C(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














